2-(4-ethoxyphenyl)-N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)acetamide
Description
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O2/c1-3-32-22-9-7-19(8-10-22)17-25(31)26-21-6-4-5-20(18-21)23-11-12-24(28-27-23)30-15-13-29(2)14-16-30/h4-12,18H,3,13-17H2,1-2H3,(H,26,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUEXWEIMARBOPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCN(CC4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenyl)-N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)acetamide typically involves multiple steps:
Formation of the Ethoxyphenyl Intermediate: The initial step involves the ethylation of 4-hydroxybenzaldehyde to form 4-ethoxybenzaldehyde.
Synthesis of the Piperazinyl-Pyridazinyl Intermediate: This step involves the reaction of 4-methylpiperazine with 3-chloropyridazine to form 6-(4-methylpiperazin-1-yl)pyridazine.
Coupling Reaction: The final step is the coupling of the ethoxyphenyl intermediate with the piperazinyl-pyridazinyl intermediate in the presence of a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and stringent purification processes such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl and piperazinyl moieties.
Reduction: Reduction reactions can target the nitrogens in the piperazinyl and pyridazinyl rings.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenating agents like bromine (Br₂) and chlorinating agents like thionyl chloride (SOCl₂) are used for substitution reactions.
Major Products
Oxidation: Oxidation of the ethoxy group can lead to the formation of a carboxylic acid derivative.
Reduction: Reduction of the piperazinyl and pyridazinyl rings can yield various amine derivatives.
Substitution: Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds with similar structural motifs to 2-(4-ethoxyphenyl)-N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)acetamide exhibit significant anticancer activity.
- Mechanism of Action : It is hypothesized that the compound may inhibit key signaling pathways involved in cancer cell proliferation, potentially affecting proteins such as kinases that are crucial for cell cycle regulation.
- Case Study : A study by Zhang et al. demonstrated that derivatives of this class of compounds showed cytotoxic effects against various cancer cell lines, with IC50 values indicating effective inhibition of cell growth.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties.
- Research Findings : In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting a potential application in treating inflammatory diseases.
Neuroprotective Effects
Emerging research suggests that the compound may exhibit neuroprotective properties.
- Mechanism : It is believed to modulate neurotransmitter systems and reduce oxidative stress, which could be beneficial in conditions like neurodegenerative diseases.
Synthesis and Derivative Studies
The synthesis of this compound can be achieved through multi-step organic reactions involving:
- Formation of the Ethoxyphenyl Group : Starting with a suitable phenol derivative.
- Pyridazine Ring Construction : Utilizing cyclization reactions to introduce the pyridazine moiety.
- Final Coupling Reaction : Combining the components to form the final acetamide structure.
Mechanism of Action
The mechanism of action of 2-(4-ethoxyphenyl)-N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)acetamide involves its interaction with specific molecular targets in the body. The piperazinyl-pyridazinyl moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can influence various signaling pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogs
The target compound shares structural motifs with several acetamide derivatives, particularly those featuring heterocyclic systems and piperazine/pyridazine substituents. Key analogs include:
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula.
Key Observations:
- Heterocyclic Systems : The pyridazine/pyrimidine cores in analogs (e.g., CB-839, 13d, 13f) are critical for binding to enzymes or receptors, often through π-π stacking or hydrogen bonding.
- Substituent Effects : The 4-ethoxyphenyl group in the target compound may enhance solubility compared to lipophilic groups like -CF₃ in 13f. Conversely, 13f’s trifluoromethyl group could improve membrane permeability .
CB-839: A Clinical-Stage Glutaminase Inhibitor
CB-839 (structure in ) is a potent glutaminase inhibitor currently in clinical trials for cancer and liver fibrosis. Key comparisons:
- Mechanism : Both CB-839 and the target compound feature acetamide-linked aromatic systems, but CB-839’s 1,3,4-thiadiazole and pyridin-2-yl groups confer specificity for glutaminase binding.
- Therapeutic Overlap : While the target compound’s mechanism is unconfirmed, structural similarity to CB-839 suggests possible applications in oncology or metabolic disorders.
Antineoplastic Acetamides ()
The compound N-[6-(4-{5-[2-(pyridin-2-yl)acetamido]-1,3,4-thiadiazol-2-yl}butyl)pyridazin-3-yl]-2-[3-(trifluoromethoxy)phenyl]acetamide () is designated as an antineoplastic agent. Like the target compound, it incorporates a pyridazine core and acetamide linker, underscoring the therapeutic relevance of this scaffold in oncology .
Biological Activity
2-(4-Ethoxyphenyl)-N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)acetamide, commonly referred to by its chemical name or CAS number 941983-30-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C25H29N5O2
- Molecular Weight : 431.5 g/mol
- CAS Number : 941983-30-8
The compound's biological activity is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in critical signaling pathways. The presence of the piperazine moiety suggests potential interactions with neurotransmitter receptors, while the ethoxyphenyl group may enhance lipophilicity, facilitating membrane penetration.
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies:
- Antitumor Activity : Preliminary studies indicate that this compound exhibits significant antitumor properties. In vitro assays demonstrated cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values indicating potent growth inhibition.
- Anticonvulsant Properties : The compound has also been assessed for anticonvulsant activity. In animal models, it showed efficacy in reducing seizure frequency, particularly in the maximal electroshock (MES) test, suggesting a potential role in managing epilepsy.
- Neuroprotective Effects : Research indicates neuroprotective properties, potentially through modulation of neuroinflammation pathways. This is particularly relevant in the context of neurodegenerative diseases.
Table 1: Summary of Biological Activities
Detailed Research Findings
- Antitumor Studies :
- Anticonvulsant Evaluation :
- Neuroprotective Mechanisms :
Q & A
Q. How can the identity and purity of 2-(4-ethoxyphenyl)-N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)acetamide be confirmed experimentally?
Methodological Answer: The compound’s identity and purity are typically confirmed using a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR spectra verify the presence of functional groups (e.g., ethoxyphenyl, pyridazine, and acetamide moieties) and their connectivity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak and fragmentation pattern, matching the theoretical molecular formula .
- Infrared (IR) Spectroscopy : Identifies characteristic absorption bands (e.g., C=O stretch of the acetamide group) .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity by resolving impurities under optimized mobile-phase conditions (e.g., reverse-phase C18 columns with acetonitrile/water gradients) .
Q. What are the key structural features of this compound that influence its stability in solution?
Methodological Answer: Stability is governed by:
- Hydrolytic Sensitivity : The acetamide group may undergo hydrolysis under acidic or basic conditions. Stability studies in buffers (pH 1–13) with HPLC monitoring are recommended to identify degradation products .
- Photostability : The ethoxyphenyl and pyridazine groups may be UV-sensitive. Accelerated photodegradation studies using controlled light sources (e.g., ICH Q1B guidelines) can assess this .
- Thermal Stability : Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) determine decomposition temperatures, critical for storage and handling protocols .
Advanced Research Questions
Q. How can synthetic routes for this compound be optimized to improve yield and scalability?
Methodological Answer: Optimization strategies include:
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for Suzuki couplings) may enhance pyridazine-aryl bond formation. Reaction monitoring via TLC or LC-MS can identify optimal conditions .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while greener alternatives (e.g., ethanol/water mixtures) reduce environmental impact .
- Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity in heterocyclic ring formation .
- Workflow Automation : Continuous-flow reactors enable precise control of temperature and reagent stoichiometry, critical for multi-step syntheses .
Q. How can computational methods aid in predicting the compound’s biological activity and target interactions?
Methodological Answer:
- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite predicts binding affinities to targets (e.g., kinases, GPCRs) using crystal structures or homology models. Focus on the 4-methylpiperazine moiety, which often interacts with ATP-binding pockets .
- QSAR Modeling : Quantitative Structure-Activity Relationship (QSAR) models correlate substituent effects (e.g., ethoxy vs. methoxy groups) with bioactivity data from analogous compounds .
- MD Simulations : Molecular dynamics (e.g., GROMACS) assess stability of ligand-target complexes over time, identifying key hydrogen bonds or hydrophobic interactions .
Q. How should researchers address discrepancies in bioactivity data across different assays?
Methodological Answer: Contradictions may arise from:
- Assay Conditions : Variations in pH, ionic strength, or serum protein content (e.g., FBS in cell-based assays) can alter compound solubility or target engagement. Standardize protocols (e.g., CLIA guidelines) and include controls like known inhibitors .
- Off-Target Effects : Use orthogonal assays (e.g., SPR for binding kinetics, cellular thermal shift assays for target engagement) to validate specificity .
- Metabolite Interference : LC-MS/MS profiling of intracellular metabolites identifies active or inhibitory derivatives .
Q. What strategies are recommended for elucidating the compound’s metabolic pathways?
Methodological Answer:
- In Vitro Metabolism : Incubate with liver microsomes (human or rodent) and NADPH cofactors. Use LC-HRMS to identify phase I (oxidation, hydrolysis) and phase II (glucuronidation, sulfation) metabolites .
- CYP450 Inhibition Assays : Determine if the compound inhibits CYP3A4, CYP2D6, etc., using fluorogenic substrates and recombinant enzymes .
- Stable Isotope Tracing : Label the ethoxyphenyl or pyridazine moiety with 13C/2H to track metabolic fate in vivo .
Q. How can crystallographic data resolve ambiguities in the compound’s 3D structure?
Methodological Answer:
- X-ray Diffraction : Co-crystallize the compound with a target protein or analyze pure crystals (≥95% purity). Use SHELXL for refinement, focusing on torsional angles of the pyridazine and piperazine groups .
- Electron Density Maps : Identify disordered regions (e.g., flexible ethoxy chains) and apply restraints during refinement .
- Cambridge Structural Database (CSD) : Compare bond lengths/angles with analogous structures to validate geometry .
Q. What experimental designs are critical for assessing the compound’s toxicity profile?
Methodological Answer:
- In Silico Tox Prediction : Tools like ProTox-II or Derek Nexus predict hepatotoxicity, mutagenicity, and cardiotoxicity based on structural alerts (e.g., nitro groups, thiols) .
- In Vitro Cytotoxicity : Dose-response assays in HepG2 (liver) and HEK293 (kidney) cells, with IC50 calculations and caspase-3/7 activation endpoints .
- hERG Inhibition : Patch-clamp electrophysiology or FLIPR assays evaluate potassium channel blockade, a common cause of QT prolongation .
Q. How can researchers modify the compound to improve its pharmacokinetic properties?
Methodological Answer:
- LogP Optimization : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) to reduce logP values predicted by software like MarvinSuite. Balance solubility and membrane permeability .
- Prodrug Design : Mask the acetamide as an ester or carbamate to enhance oral bioavailability. Hydrolytic activation can be validated in plasma stability assays .
- Plasma Protein Binding (PPB) : Use equilibrium dialysis or ultrafiltration to measure binding to albumin/α-1-acid glycoprotein. Lower PPB (<90%) improves free drug availability .
Q. What are best practices for validating the compound’s mechanism of action in complex biological systems?
Methodological Answer:
- CRISPR/Cas9 Knockout : Generate cell lines lacking putative targets (e.g., PI3K or MAPK pathways) to confirm on-target effects .
- Phosphoproteomics : SILAC-based mass spectrometry identifies phosphorylation changes in signaling pathways post-treatment .
- In Vivo Pharmacodynamics : Use xenograft models with biomarker analysis (e.g., tumor volume reduction, Ki67 staining) to correlate exposure and efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
